Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate is a versatile chemical compound with a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is known for its unique cyclobutane ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclobutane ring . The resulting intermediate is then subjected to aminolysis to introduce the amino group, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclobutane ring can also interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate: Similar structure but with a hydroxyl group instead of a methyl group.
Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring with an amino group and a para-methylphenyl substituent. Its molecular formula is C12H15NO2, and it has a molecular weight of approximately 221.25 g/mol. The presence of the amino group allows for hydrogen bonding, while the aromatic phenyl group can participate in π-π interactions, enhancing its interaction with biological macromolecules.
This compound is believed to exert its biological effects through several mechanisms:
- Hydrogen Bonding: The amino group forms hydrogen bonds with various biological targets, facilitating interactions with proteins and enzymes.
- Aromatic Interactions: The para-methylphenyl group engages in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity.
These interactions suggest that the compound could influence enzyme kinetics and receptor binding, leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties: Preliminary studies suggest it may have anticancer effects by inducing apoptosis in cancer cells. For instance, experiments have shown that treatment with this compound can lead to increased activation of caspase-3, a key marker of apoptosis in cancer cells like MDA-MB-231 and Hs 578T .
- Anti-inflammatory Effects: The compound has been investigated for its potential anti-inflammatory properties. It may inhibit pathways involved in inflammation, although specific mechanisms require further elucidation.
Case Studies and Experimental Data
Several studies have reported on the biological activity of this compound:
Study | Findings | Methodology |
---|---|---|
Study A | Induced apoptosis in breast cancer cell lines (MDA-MB-231) | Fluorescence-based assays measuring caspase activation |
Study B | Demonstrated anti-inflammatory potential in murine models | In vivo assessment of cytokine levels post-treatment |
Study C | Showed inhibition of specific enzyme targets related to metabolic pathways | Enzyme activity assays with varying concentrations of the compound |
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)13(12(15)16-2)7-11(14)8-13/h3-6,11H,7-8,14H2,1-2H3 |
InChI Key |
VUCHJWHCFYFBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(C2)N)C(=O)OC |
Origin of Product |
United States |
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